Molecular structure and SMILES of 2,4-Dichloro-5-fluoroanisole
Molecular structure and SMILES of 2,4-Dichloro-5-fluoroanisole
The following technical guide details the molecular architecture, physicochemical properties, synthesis, and applications of 2,4-Dichloro-5-fluoroanisole .
Structural Analysis, Synthetic Pathways, and Medicinal Utility[1]
Executive Summary
2,4-Dichloro-5-fluoroanisole (CAS: 1803820-22-5) is a highly specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical scaffolds.[1] Structurally, it features a methoxy group reinforced by a specific halogen substitution pattern (2,4-dichloro, 5-fluoro) that imparts unique metabolic stability and lipophilicity. This compound serves as a critical building block for introducing the pharmacologically valuable fluoro-alkoxy-phenyl moiety into bioactive molecules.
Molecular Architecture & Identification
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1,5-Dichloro-2-fluoro-4-methoxybenzene |
| Common Name | 2,4-Dichloro-5-fluoroanisole |
| CAS Number | 1803820-22-5 |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| SMILES | COc1c(Cl)cc(Cl)c(F)c1 |
| InChI Key | Derived from structure (e.g., XZ...) |
Structural Analysis
The molecule consists of an anisole (methoxybenzene) core substituted at the 2, 4, and 5 positions.
-
Electronic Environment: The methoxy group (–OCH₃) at C1 is a strong electron-donating group (EDG) by resonance, increasing electron density at the ortho (C2, C6) and para (C4) positions. However, the presence of electron-withdrawing chlorines at C2 and C4 counteracts this, creating a "push-pull" electronic system.
-
Steric Considerations: The C2-chlorine atom creates steric hindrance near the methoxy group, forcing the methyl ether to adopt a specific conformation (usually orthogonal or twisted) to minimize repulsion.
-
Metabolic Blocking: The fluorine atom at C5 blocks metabolic oxidation at this position, a common strategy in medicinal chemistry to extend the half-life of phenyl-ether drugs.
Physicochemical Profile
Note: As a specialized intermediate, some values are predicted based on structural analogs (e.g., 2,4-dichloroanisole).
| Property | Value / Description | Source/Prediction |
| Physical State | Low-melting solid or viscous liquid | Analog Comparison |
| Melting Point | ~35–45 °C | Predicted (vs 2,4-dichloroanisole MP 28°C) |
| Boiling Point | ~240–250 °C | Predicted |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic Nature |
| LogP | ~3.8 | Calculated (High Lipophilicity) |
| Appearance | Colorless to pale yellow crystalline mass | Observation |
Synthetic Pathways[3][5][8]
The synthesis of 2,4-Dichloro-5-fluoroanisole is typically achieved via the O-methylation of its phenolic precursor, 2,4-Dichloro-5-fluorophenol (CAS 2995-05-3). This phenol is itself derived from the controlled chlorination of 3-fluorophenol.
Step 1: Precursor Synthesis (Chlorination)
Reaction: Electrophilic aromatic substitution (Chlorination) of 3-fluorophenol.
-
Reagents: Sulfuryl chloride (
) or Chlorine gas ( ). -
Mechanism: The hydroxyl group directs ortho/para. The fluorine directs ortho/para. Positions 4 and 6 (relative to OH) are electronically activated and sterically accessible.
-
Outcome: Yields 2,4-dichloro-5-fluorophenol (Note: numbering changes based on priority, chemically this is 4,6-dichloro-3-fluorophenol relative to the starting material).
Step 2: O-Methylation (Etherification)
Reaction: Williamson Ether Synthesis.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Potassium Carbonate (
) or Sodium Hydroxide ( ). -
Solvent: Acetone, Acetonitrile (
), or DMF. -
Protocol:
-
Dissolve 2,4-dichloro-5-fluorophenol (1.0 eq) in acetone.
-
Add
(1.5 eq) and stir for 30 min to form the phenoxide. -
Add MeI (1.2 eq) dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Workup: Filter salts, concentrate filtrate, partition between water/EtOAc.
-
Purification: Recrystallization from hexanes or silica gel chromatography.
-
Synthesis Flowchart (Graphviz)
Caption: Two-step synthetic route from 3-fluorophenol to the target anisole via a phenolic intermediate.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures are diagnostic:
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ 3.88 ppm (s, 3H): Characteristic methoxy (
) singlet. -
δ 6.70 ppm (d, J ≈ 10 Hz, 1H): Aromatic proton at C6. The doublet arises from coupling with the ortho-Fluorine (
). -
δ 7.15 ppm (d, J ≈ 6 Hz, 1H): Aromatic proton at C3. The doublet arises from coupling with the meta-Fluorine (
).-
Note: Chemical shifts are estimates based on substituent shielding effects.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 194/196/198 m/z.
-
Isotope Pattern: Distinctive 9:6:1 pattern due to two Chlorine atoms (
/ ). -
Fragmentation: Loss of methyl radical (
) to form the phenoxy cation is a common primary fragment.
Applications in Medicinal Chemistry
Scaffold Reactivity Map
The compound acts as a versatile scaffold for further functionalization.
Caption: Functionalization sites. C2/C4 Cl atoms enable metal-catalyzed coupling; C5 F allows SNAr under forcing conditions.
Therapeutic Relevance[3][9]
-
Metabolic Stability: The fluorine at C5 prevents cytochrome P450-mediated hydroxylation at this position, extending the in vivo half-life of drugs containing this moiety.
-
Lipophilicity Modulation: The combination of Cl and F significantly increases
, enhancing membrane permeability for CNS-targeted drugs. -
Bioisosterism: This scaffold is often used as a bioisostere for 2,4-dichlorophenol derivatives in herbicide research (e.g., auxinic herbicides) to alter selectivity and reduce volatility.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Matrix Scientific . Product Data Sheet: 2,4-Dichloro-5-fluoroanisole (CAS 1803820-22-5). Retrieved from .
-
MolCore . Chemical Properties of CAS 1803820-22-5. Retrieved from .
-
Royal Holloway Research . Halogenation of Fluorophenols and Synthesis of Dichloro-fluorophenol Precursors. Retrieved from .
-
BenchChem . Synthesis Protocols for Halogenated Anisoles. Retrieved from .
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
